![molecular formula C50H64O8 B154022 O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene CAS No. 136157-98-7](/img/structure/B154022.png)
O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene (BCMDTBC) is a type of calixarene, a family of macrocyclic molecules composed of four phenol rings connected by methylene bridges. BCMDTBC is a unique member of the calixarene family due to its high molecular stability and low reactivity. It has found a range of applications in both scientific research and laboratory experiments.
Scientific Research Applications
Calixarenes, such as O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene, are a class of macrocyclic compounds known for their ability to form host-guest complexes with various ions and molecules. This characteristic makes them highly versatile for a range of scientific research applications, excluding those related to drug use, dosage, and side effects.
Catalytic and Environmental Applications
One notable application of related calixarene compounds is in catalysis, where they have been employed to enhance the synthesis of polyoxymethylene dimethyl ethers (OMEs). OMEs, particularly those with 3–5 CH2O units, are attractive as oxygenated fuels for diesel engines, offering reduced exhaust emissions. Research efforts are directed towards simplifying production processes, highlighting the potential of calixarene derivatives in environmental catalysis (Baranowski, Bahmanpour, & Kröcher, 2017).
Supramolecular Chemistry
Calixarene scaffolds, including derivatives of calixpyrrole, have shown promise in the self-assembly of supramolecular capsules. These structures are significant for their potential in creating novel adsorbents and electrochemical devices, as well as in biomaterials. The versatility of calix[4]pyrroles, in particular, demonstrates the broad applicability of calixarene derivatives in supramolecular chemistry (Ballester, 2011).
Material Science and Bioactivity
In material science, derivatives of calixarenes have been explored for their unique properties, such as the ability to incorporate into octacalcium phosphate, creating materials with potential for adsorption and biocompatibility applications. The incorporation of carboxylate ions into such structures exemplifies the chemical versatility and adaptability of calixarene-based compounds in designing materials with specific functionalities (Yokoi, Shimabukuro, & Kawashita, 2022).
Energy Conversion and Storage
The electrocatalytic oxygen evolution reaction (OER) is crucial for energy conversion and storage technologies, including water splitting and rechargeable metal-air batteries. Recent studies have highlighted the importance of developing efficient and economical catalysts for OER, with calixarene derivatives being potential candidates due to their structural and chemical properties. These efforts are part of a broader push to harness renewable energy sources and improve energy storage solutions (Tahir et al., 2017).
properties
IUPAC Name |
2-[[5,11,17,23-tetratert-butyl-27-(carboxymethoxy)-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H64O8/c1-47(2,3)37-19-29-15-33-23-39(49(7,8)9)25-35(45(33)57-27-41(51)52)17-31-21-38(48(4,5)6)22-32(44(31)56-14)18-36-26-40(50(10,11)12)24-34(46(36)58-28-42(53)54)16-30(20-37)43(29)55-13/h19-26H,15-18,27-28H2,1-14H3,(H,51,52)(H,53,54) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSQCGICFHAMOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)O)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)O)C(C)(C)C)C(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H64O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

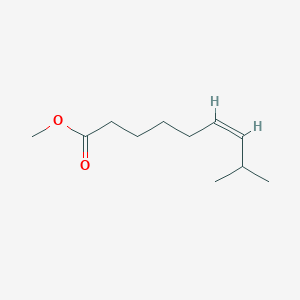
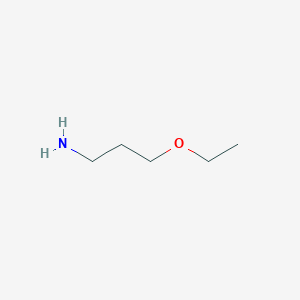
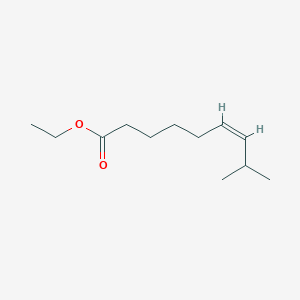
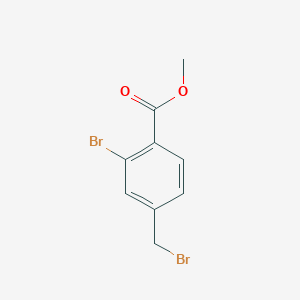
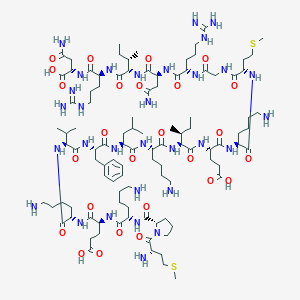
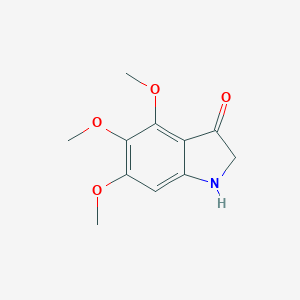


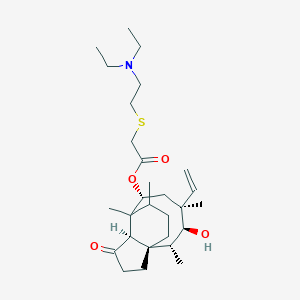
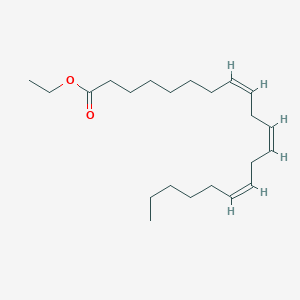
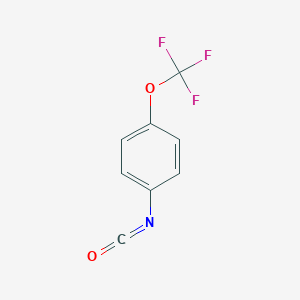
![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)

